Ascaphin-5 was isolated from the skin secretions of Ascaphus truei, which is recognized as one of the most primitive extant frogs. The secretion is stimulated by norepinephrine, and the peptide exhibits significant antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus .
Ascaphin-5 belongs to the class of antimicrobial peptides (AMPs), specifically within the group of alpha-helical peptides. These peptides are typically cationic and amphipathic, allowing them to interact effectively with microbial membranes. The structural features and biological activities of ascaphins distinguish them from other known AMPs .
The synthesis of Ascaphin-5 can be approached through solid-phase peptide synthesis (SPPS), a common method for producing peptides in a laboratory setting. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support.
In practical terms, the synthesis may involve:
The quality and yield of synthesized peptides can be assessed through techniques such as mass spectrometry and HPLC. For example, Ascaphin-5 has been characterized by its molecular weight and purity levels, ensuring that it meets the required specifications for biological activity .
Ascaphin-5 features an alpha-helical structure that contributes to its antimicrobial properties. This structural motif is critical for its interaction with lipid membranes of target microorganisms.
The amino acid sequence for Ascaphin-5 is typically represented as follows:
This sequence includes key hydrophobic and cationic residues that facilitate membrane insertion and disruption .
Ascaphin-5 primarily functions through interactions with microbial membranes, leading to membrane disruption. The mechanism involves:
Studies have shown that variations in membrane fluidity and composition can significantly affect the activity of Ascaphin-5 against different bacterial strains .
The mechanism by which Ascaphin-5 exerts its antimicrobial effects involves several steps:
Experimental data indicate that Ascaphin-5 demonstrates varying degrees of hemolytic activity against mammalian cells, which is an important consideration in therapeutic applications .
Ascaphin-5 is typically characterized by:
The peptide is soluble in aqueous solutions and retains stability under physiological conditions, which is crucial for its potential therapeutic applications .
Ascaphin-5 has several promising applications in scientific research and medicine:
The tailed frog (Ascaphus truei) represents the most primitive extant anuran lineage, serving as the sister taxon to all other living frogs. This evolutionarily pivotal position makes its biochemical adaptations invaluable for understanding early anuran diversification. Ascaphins—a family of cationic α-helical antimicrobial peptides (AMPs) isolated from A. truei skin secretions—exhibit no significant structural homology with AMPs from more derived frog families. This uniqueness positions them as molecular synapomorphies for the Leiopelmatidae lineage. Ascaphin-5, a member of this peptide family, exemplifies an ancient host-defense strategy that arose early in anuran evolution (~200 million years ago), predating the radiation of neobatrachian frogs. The retention of ascaphins in both Ascaphus species underscores their fundamental role in innate immunity across deep evolutionary timescales [1] [5].
Peptidomic analyses reveal that Ascaphin-5 orthologues display species-specific sequence variations between the coastal (A. truei) and inland Rocky Mountain (A. montanus) tailed frog lineages. Key findings include:
Table 1: Sequence Variation in Ascaphin-5 Orthologues
Species | Amino Acid Sequence | Position 12 Residue |
---|---|---|
Ascaphus truei | GXKDX₂KGAAKX₃KTVAX₂IANX-COOH* | Lysine (K) |
Ascaphus montanus | GXKDX₂KGAAKX₃KTVAX₂IANX-COOH* | Threonine (T) |
*Consensus sequence; X denotes variable residues [4]
The single amino acid substitution (Lys¹² → Thr) in A. montanus Ascaphin-5 results from a nonsynonymous nucleotide mutation in the peptide-coding gene. This variation aligns with mitochondrial DNA evidence supporting the late Miocene (~10 MYA) divergence of these species, driven by the uplift of the Cascade Mountains. The mutation occurs within a region critical for peptide amphipathicity and charge distribution—properties governing antimicrobial efficacy and target cell specificity. Crucially, this substitution provides biochemical validation for recognizing A. montanus as a distinct species [2] [4].
The ascaphin family originated via multiple gene duplications of an ancestral AMP precursor gene. Ascaphin-5 belongs to a cluster of eight paralogous peptides (ascaphins 1–8) with shared structural features but significant sequence heterogeneity. This diversification follows a model of adaptive evolution:
Table 2: Evolutionary Drivers of Ascaphin Diversification
Evolutionary Process | Molecular Outcome | Functional Consequence |
---|---|---|
Gene duplication | 8 paralogous ascaphin genes | Expanded antimicrobial coverage |
Positive selection | Species-specific residue substitutions | Local ecological adaptation |
Charge optimization | Variable cationic/hydrophobic balances | Target membrane selectivity |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: